molecular formula C20H21N3O2S2 B2815347 2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide CAS No. 421577-95-9

2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide

Cat. No. B2815347
CAS RN: 421577-95-9
M. Wt: 399.53
InChI Key: BFTBQLLOZNZYIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C20H21N3O2S2 and its molecular weight is 399.53. The purity is usually 95%.
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Scientific Research Applications

  • Investigations into Nephrotoxicity and Antibiotic Efficacy

    • Cefazedone, a compound with a somewhat similar chemical structure, was studied for its nephrotoxicity and antibiotic efficacy. Investigations highlighted that while it showed antibiotic properties, there was a concern about its potential nephrotoxic effects, particularly when used in combination with other drugs like gentamicin (Mondorf, 1979). This kind of study could be a model for exploring the safety and efficacy of 2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide in medical applications.
  • Evaluation in Metabolism and Excretion Studies

    • Studies on drugs like Mirabegron and INCB018424 focused on understanding their metabolism, excretion, and pharmacokinetics in humans. These studies provided detailed insights into how drugs are processed in the body and the potential metabolites formed, which are crucial for understanding the safety and efficacy profiles of the drugs (Takusagawa et al., 2012; Shilling et al., 2010). Similar studies could be pivotal for this compound to determine its metabolic pathways and identify any potential risks associated with its use.
  • Potential for Studying Drug Interactions and Oxidative Stress

    • Paracetamol-related research focused on its interactions with various enzyme families and the potential production of reactive oxygen species, as well as its effect on oxidative stress in humans. This area of research is critical, especially for drugs that are widely used and have complex interactions within the body (Trettin et al., 2014). Given the structural complexity of this compound, studies in this direction might be relevant to uncover potential interactions and effects on oxidative stress.

properties

IUPAC Name

2-(6-ethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S2/c1-4-10-23-19(25)15-11-14(5-2)27-18(15)22-20(23)26-12-17(24)21-16-9-7-6-8-13(16)3/h4,6-9,11H,1,5,10,12H2,2-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTBQLLOZNZYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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